molecular formula C28H22O2 B14225543 4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol CAS No. 796874-06-1

4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol

Cat. No.: B14225543
CAS No.: 796874-06-1
M. Wt: 390.5 g/mol
InChI Key: OAFIJZAJNPPJCT-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol is a complex organic compound that features a phenol group substituted with a methoxyphenyl and a phenanthrenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the use of a Schiff base reduction route. This involves the condensation of 4-methoxybenzaldehyde with phenanthrene-9-carbaldehyde in the presence of a suitable amine, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and phenanthrenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding properties, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol is unique due to the presence of both a methoxyphenyl and a phenanthrenyl group, which confer distinct structural and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity.

Properties

CAS No.

796874-06-1

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(4-methoxyphenyl)-phenanthren-9-ylmethyl]phenol

InChI

InChI=1S/C28H22O2/c1-30-23-16-12-20(13-17-23)28(19-10-14-22(29)15-11-19)27-18-21-6-2-3-7-24(21)25-8-4-5-9-26(25)27/h2-18,28-29H,1H3

InChI Key

OAFIJZAJNPPJCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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